BenchChemオンラインストアへようこそ!

RTI-113-d5

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

RTI-113-d5 (CAS 141807-57-0 unlabeled) is the penta-deuterated hydrochloride salt of (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester, with a molecular formula of C₂₁H₁₈D₅Cl₂NO₂ and a molecular weight of 397.35 g/mol. As the stable isotope-labeled analog of RTI-113—a phenyltropane cocaine analog that functions as a fully selective dopamine reuptake inhibitor (DRI) with ~100-fold selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) —RTI-113-d5 inherits the pharmacological specificity of the parent while providing a +5.05 Da mass shift critical for mass spectrometric discrimination.

Molecular Formula C₂₁H₁₈D₅Cl₂NO₂
Molecular Weight 397.35
Cat. No. B1164003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-113-d5
Synonyms(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride;  [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride;  RTI 113-d5;  RTI
Molecular FormulaC₂₁H₁₈D₅Cl₂NO₂
Molecular Weight397.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RTI-113-d5: Deuterated Dopamine Transporter-Selective Phenyltropane Internal Standard for LC-MS Bioanalysis


RTI-113-d5 (CAS 141807-57-0 unlabeled) is the penta-deuterated hydrochloride salt of (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid phenyl ester, with a molecular formula of C₂₁H₁₈D₅Cl₂NO₂ and a molecular weight of 397.35 g/mol . As the stable isotope-labeled analog of RTI-113—a phenyltropane cocaine analog that functions as a fully selective dopamine reuptake inhibitor (DRI) with ~100-fold selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) [1]—RTI-113-d5 inherits the pharmacological specificity of the parent while providing a +5.05 Da mass shift critical for mass spectrometric discrimination . The parent compound RTI-113 is distinguished within the phenyltropane family by its phenyl ester substitution at the 2β position, which confers full DAT specificity absent in methyl ester analogs such as RTI-31 [2].

Why RTI-113-d5 Cannot Be Substituted with Non-Deuterated RTI-113 or Other Phenyltropane Analogs in Quantitative Bioanalysis


In LC-MS/MS quantification workflows, a deuterated internal standard must be structurally identical to the target analyte—differing only in isotopic composition—to match extraction recovery, ionization efficiency, and chromatographic retention time while remaining distinguishable by mass [1]. Non-deuterated RTI-113 (MW ~392 g/mol as HCl salt) shares the same m/z as the analyte in biological samples and therefore cannot serve as an internal standard for its own quantification. Structurally related phenyltropanes such as RTI-31 (methyl ester; partially non-selective across monoamine transporters) and RTI-55 (β-CIT; non-selective DAT/SERT inhibitor) differ in both chemical structure and transporter selectivity profiles [2]; their distinct physicochemical properties produce divergent extraction recoveries and ionization responses, introducing systematic quantification errors. Only a deuterated analog such as RTI-113-d5—bearing five deuterium atoms on the phenyl ester ring—provides the requisite mass shift (+5.05 Da) for unambiguous MRM channel separation while preserving near-identical analytical behavior to RTI-113 .

RTI-113-d5: Quantitative Differential Evidence for Scientific Procurement Decisions


Mass Shift of +5.05 Da Enables Definitive Analyte Discrimination as Deuterated Internal Standard for RTI-113 LC-MS/MS Quantification

RTI-113-d5 possesses five aromatic deuterium atoms on the phenyl ester moiety, producing a molecular weight of 397.35 g/mol (HCl salt), compared to approximately 392.32 g/mol for non-deuterated RTI-113 hydrochloride . This +5.05 Da mass shift enables baseline mass resolution in both precursor ion selection (Q1) and product ion detection (Q3) during triple-quadrupole LC-MS/MS operation. For class-level comparison, deuterated internal standards are the gold standard in quantitative bioanalysis because they co-elute with the analyte of interest, compensate for matrix-induced ion suppression or enhancement, and correct for extraction variability [1]. Non-deuterated RTI-113, by contrast, is isobaric with itself and cannot serve as an internal standard for its own quantification. A structurally distinct phenyltropane—e.g., RTI-31 (methyl ester analog; MW 277.79 g/mol free base)—would exhibit different chromatographic retention, extraction recovery, and ionization response, precluding accurate quantification [2]. The d5 labeling of RTI-113-d5 specifically avoids deuterium-hydrogen back-exchange concerns because the deuterium atoms reside on aromatic carbon positions rather than labile heteroatom sites.

Bioanalytical Chemistry LC-MS/MS Quantification Stable Isotope-Labeled Internal Standard

100-Fold DAT-over-NET Selectivity of Parent RTI-113 Provides a Uniquely Clean Dopaminergic Pharmacological Signal Inherited by the d5 Analog

RTI-113 demonstrates approximately 100-fold greater inhibitory potency at the dopamine transporter (DAT) compared to the norepinephrine transporter (NET), as established by Hill et al. (2011) using [³H]dopamine and [³H]norepinephrine uptake inhibition assays in transfected cell lines [1]. This contrasts sharply with cocaine, which inhibits DAT, NET, and the serotonin transporter (SERT) at roughly equipotent concentrations [1]. The molecular basis for this selectivity resides in the phenyl ester substitution at the 2β position of the tropane scaffold: replacing the methyl ester of RTI-31 with a phenyl ester yields RTI-113, which becomes fully DAT-specific [2]. In drug discrimination studies, RTI-113 fully substitutes for the cocaine discriminative stimulus with an ED₅₀ of 0.043 mg/kg (95% CL: 0.034–0.054), versus cocaine's ED₅₀ of 0.11 mg/kg (95% CL: 0.065–0.18), confirming that DAT-selective binding translates to in vivo behavioral pharmacology that is ~2.6-fold more potent than cocaine [3]. Although these selectivity data were generated with non-deuterated RTI-113, the bioisosteric nature of deuterium substitution preserves identical binding pharmacophore geometry, meaning RTI-113-d5 retains the same DAT specificity.

Dopamine Transporter Pharmacology Monoamine Transporter Selectivity Cocaine Analog Profiling

DAT Occupancy 94–99% at Behaviorally Reinforcing Doses Versus 65–76% for Cocaine: Superior Target Engagement Efficiency

In a direct within-subject PET neuroimaging study in rhesus monkeys, Wilcox et al. (2001) measured striatal DAT occupancy using [¹⁸F]FECNT displacement [1]. At doses of RTI-113 (0.010–0.30 mg/kg/infusion) that maintained maximum self-administration response rates, DAT occupancy ranged from 94% to 99%. In contrast, cocaine doses (0.0030–1.0 mg/kg/infusion) that maintained maximum response rates produced DAT occupancy of only 65–76% [1]. This 29–34 percentage-point differential indicates that RTI-113 achieves near-complete DAT saturation at behaviorally relevant doses, whereas cocaine requires substantially higher DAT engagement to produce equivalent reinforcing effects—but cannot reach comparable occupancy levels without dose-limiting toxicity. Furthermore, when RTI-113 was administered as a pretreatment at 0.10–0.30 mg/kg, DAT occupancy remained stable at 72–84% across doses and effectively reduced cocaine-maintained responding [1]. The sustained, high DAT occupancy of RTI-113 contrasts with the rapid peak-and-trough occupancy profile of cocaine and supports the compound's evaluation as a long-acting cocaine-substitute pharmacotherapy. As the deuterated analog, RTI-113-d5 shares identical DAT binding kinetics and is thus the appropriate internal standard for PET occupancy correlation studies requiring plasma concentration-occupancy modeling.

DAT Occupancy PET Neuroimaging Cocaine Pharmacotherapy Development

ED₅₀ for Reducing Cocaine Self-Administration: 0.029 mg/kg/hr—Quantitative Efficacy Benchmark Against RTI-112

In a chronic (7-day) treatment study in rhesus monkeys, both the DAT-selective uptake inhibitor RTI-113 and the non-selective monoamine uptake inhibitor RTI-112 produced dose-dependent, sustained reductions in cocaine self-administration [1]. The ED₅₀ for RTI-113 to reduce cocaine-maintained responding was 0.029 mg/kg/hr (95% CI: 0.023–0.036), while RTI-112 was approximately 5-fold more potent with an ED₅₀ of 0.0058 mg/kg/hr (95% CI: 0.0047–0.0071) [1]. However, the ED₅₀ for reducing food-maintained responding was 0.055 mg/kg/hr for RTI-113 versus 0.0088 mg/kg/hr for RTI-112, yielding a cocaine/food selectivity ratio of approximately 1.9 for RTI-113 and 1.5 for RTI-112 [1]. This indicates that while RTI-112 is more potent, RTI-113 demonstrates a marginally better therapeutic window between cocaine-suppressing and behaviorally non-specific effects. In a separate cocaine-discrimination paradigm, RTI-113 substituted for cocaine with an ED₅₀ of 0.043 mg/kg, compared to 0.018 mg/kg for RTI-112, 0.084 mg/kg for RTI-150, and 2.7 mg/kg for RTI-336, demonstrating an intermediate potency within the phenyltropane series [2]. For quantification of RTI-113 in pharmacokinetic or pharmacokinetic-pharmacodynamic (PK-PD) studies supporting such behavioral experiments, RTI-113-d5 is the required internal standard.

Cocaine Self-Administration Agonist Replacement Therapy Phenyltropane Pharmacotherapy

Slower Brain Uptake Kinetics Relative to Cocaine but Faster Than RTI-177: Defined Rank Order for Pharmacokinetic Profiling

Using dynamic PET neuroimaging with [¹¹C] or [¹⁸F]-labeled tracers in rhesus monkeys, the rank order of time to peak drug uptake in putamen was systematically determined across five phenyltropane analogs: cocaine < RTI-336 < RTI-150 < RTI-113 < RTI-177 (from fastest to slowest) [1]. RTI-113 occupies an intermediate position in this kinetic spectrum—slower than cocaine and the shorter-acting analogs RTI-336 and RTI-150, but faster than the longest-acting analog RTI-177 [1]. This intermediate uptake rate has direct behavioral correlates: the time to peak drug uptake corresponded closely with the time to peak discriminative-stimulus effects, and there was a trend for slower uptake to be associated with fewer self-administered drug infusions [1]. The slower brain entry of RTI-113 relative to cocaine is considered a favorable characteristic for agonist-based cocaine pharmacotherapy, as rapid brain entry is a key determinant of abuse liability [2]. In the squirrel monkey, RTI-113 and the comparator GBR 12909 both exhibited longer durations of action than cocaine, with RTI-113 demonstrating potency for increasing response rate that was ≥ cocaine and > GBR 12909 [3]. The defined rank order enables researchers to select RTI-113 as a tool compound with predictable brain penetration kinetics distinct from both faster- and slower-acting phenyltropanes.

Brain Uptake Kinetics PET Pharmacokinetics Abuse Liability Assessment

Phenyl Ester Structural Determinant Confers Full DAT Specificity: Differentiation from Methyl Ester Analog RTI-31

The structural feature that distinguishes RTI-113 from the broader phenyltropane class is the phenyl ester at the 2β position of the tropane scaffold [1]. When the methyl ester of RTI-31 is replaced with a phenyl ester, the resulting compound—RTI-113—loses affinity for NET and SERT and becomes a fully DAT-specific reuptake inhibitor [1]. This functional transformation was confirmed in a mutagenesis study by Hill et al. (2011), which showed that RTI-31 (bearing a methyl group at the 2β position) inhibits DAT and NET mutants equally, irrespective of the presence or absence of a hydroxyl group at residue Tyr151 [2]. In contrast, RTI-113 inhibition was strongly dependent on the Tyr151 hydroxyl: removing it in NET (Y151F mutation) increased sensitivity to RTI-113, while introducing it in DAT (F151Y mutation) decreased DAT sensitivity [2]. These data establish that the phenyl ester group of RTI-113 engages a specific hydrogen-bonding interaction with Tyr151 in DAT that the methyl ester of RTI-31 cannot form, providing a molecular-structural basis for RTI-113's unique DAT selectivity [2]. RTI-113-d5 preserves this critical phenyl ester pharmacophore, as deuteration at the aromatic positions of the phenyl ester does not alter hydrogen-bonding geometry or steric bulk.

Structure-Activity Relationship Phenyltropane DAT Selectivity Molecular Pharmacology

RTI-113-d5: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantification of RTI-113 in Plasma and Brain Tissue for Preclinical Pharmacokinetic Studies

RTI-113-d5 is the analytically validated internal standard for quantifying RTI-113 concentrations in biological matrices via LC-MS/MS. Its +5.05 Da mass shift ensures baseline separation in MRM transitions while its co-elution with RTI-113 corrects for matrix effects and extraction variability . This application is essential for PK and PK-PD studies measuring RTI-113 plasma and brain exposure, where the compound's intermediate brain uptake kinetics (slower than cocaine, faster than RTI-177) and high DAT occupancy (94–99% at reinforcing doses) demand accurate concentration measurement to correlate with PET-derived occupancy data .

Metabolite Identification and Stability Studies of RTI-113 in Liver Microsomes and Hepatocyte Incubations

RTI-113-d5 serves as the stable isotope-labeled reference for metabolite profiling and in vitro stability assessment of RTI-113. The deuterium atoms on the phenyl ester ring are positioned on aromatic carbons, minimizing the risk of metabolic deuterium-hydrogen exchange that could confound quantification . This enables reliable tracking of phenyl ester hydrolysis—the primary metabolic pathway converting RTI-113 to 3β-(4-chlorophenyl)tropane-2β-carboxylic acid—in liver microsome and hepatocyte assays . The high DAT selectivity of the parent compound (100× over NET) ensures that metabolite activity screening focuses specifically on dopaminergic targets.

DAT Occupancy–Plasma Concentration Correlation Studies Supporting Cocaine Pharmacotherapy Development

In agonist-based cocaine pharmacotherapy research, correlating plasma drug levels with striatal DAT occupancy is critical for dose selection. RTI-113-d5 enables precise plasma quantification of the parent compound, which achieves 94–99% DAT occupancy at reinforcing doses compared to only 65–76% for cocaine at behaviorally equivalent doses . The ED₅₀ of 0.029 mg/kg/hr for reducing cocaine self-administration and the cocaine/food selectivity ratio of 1.9 provide quantitative benchmarks against which plasma concentrations—measured using RTI-113-d5 as internal standard—can be interpreted . This scenario directly leverages the established quantitative differentiation parameters.

Structure-Activity Relationship Studies of Phenyltropane DAT Inhibitors Using Deuterated Reference Standards

For medicinal chemistry programs exploring phenyltropane SAR, RTI-113-d5 provides a deuterated reference standard for a DAT inhibitor whose molecular selectivity determinant—the phenyl ester–Tyr151 hydrogen-bonding interaction—has been experimentally resolved . Newly synthesized analogs can be benchmarked against RTI-113 for DAT selectivity, potency, and brain uptake kinetics using RTI-113-d5 as the internal standard for quantifying comparator concentrations. The established rank order of brain uptake (cocaine < RTI-336 < RTI-150 < RTI-113 < RTI-177) and the ED₅₀ values for cocaine discrimination (0.043 mg/kg for RTI-113 vs 0.11 mg/kg for cocaine) provide quantitative reference points for evaluating novel compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTI-113-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.